![molecular formula C7H2BrFIN B2854424 4-Bromo-5-fluoro-2-iodobenzonitrile CAS No. 2149601-45-4](/img/structure/B2854424.png)
4-Bromo-5-fluoro-2-iodobenzonitrile
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Description
4-Bromo-5-fluoro-2-iodobenzonitrile is a chemical compound with the CAS Number: 2149601-45-4 . It has a molecular weight of 325.91 and is typically in solid form . The IUPAC name for this compound is 4-bromo-5-fluoro-2-iodobenzonitrile .
Molecular Structure Analysis
The InChI code for 4-Bromo-5-fluoro-2-iodobenzonitrile is 1S/C7H2BrFIN/c8-5-2-7(10)4(3-11)1-6(5)9/h1-2H . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
4-Bromo-5-fluoro-2-iodobenzonitrile is a solid at room temperature . The compound is typically stored at ambient temperature .Safety and Hazards
The compound is labeled with the signal word “Warning” and has hazard statements H302+H312+H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
It is known that halogenated benzonitriles are often used as intermediates in organic synthesis, suggesting that their targets could be a wide range of organic compounds .
Mode of Action
The mode of action of 4-Bromo-5-fluoro-2-iodobenzonitrile is likely related to its role as a reagent in organic synthesis. For instance, it may participate in Suzuki–Miyaura coupling, a type of cross-coupling reaction used to form carbon-carbon bonds . In this process, the compound could interact with a palladium catalyst and an organoboron compound to form a new carbon-carbon bond .
Biochemical Pathways
Given its potential use in suzuki–miyaura coupling, it could be involved in the synthesis of various organic compounds, thereby influencing multiple biochemical pathways .
Result of Action
The molecular and cellular effects of 4-Bromo-5-fluoro-2-iodobenzonitrile’s action would largely depend on the specific compounds it helps synthesize. As a reagent in Suzuki–Miyaura coupling, it could contribute to the formation of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of 4-Bromo-5-fluoro-2-iodobenzonitrile can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura coupling reactions can be affected by the choice of catalyst, the temperature, and the solvent used . Additionally, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability .
properties
IUPAC Name |
4-bromo-5-fluoro-2-iodobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrFIN/c8-5-2-7(10)4(3-11)1-6(5)9/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSBHCCHEVBALZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)I)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrFIN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.90 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-fluoro-2-iodobenzonitrile |
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